molecular formula C34H30N2O11S4 B11031236 Tetramethyl 6'-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11031236
M. Wt: 770.9 g/mol
InChI Key: BLHXOORJPUNJMO-UHFFFAOYSA-N
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Description

Tetramethyl 6’-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of Tetramethyl 6’-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzoxazole and quinoline derivatives, followed by their coupling through a series of reactions involving sulfur and acetyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific functional groups involved.

Scientific Research Applications

Tetramethyl 6’-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The benzoxazole and quinoline moieties allow it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. The sulfur and acetyl groups may also play a role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Compared to other similar compounds, Tetramethyl 6’-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different reactivity and applications.

Properties

Molecular Formula

C34H30N2O11S4

Molecular Weight

770.9 g/mol

IUPAC Name

tetramethyl 6'-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-9'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C34H30N2O11S4/c1-33(2)27-22(17-14-16(42-3)12-13-19(17)36(33)21(37)15-48-32-35-18-10-8-9-11-20(18)47-32)34(23(28(38)43-4)24(49-27)29(39)44-5)50-25(30(40)45-6)26(51-34)31(41)46-7/h8-14H,15H2,1-7H3

InChI Key

BLHXOORJPUNJMO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)CSC4=NC5=CC=CC=C5O4)C=CC(=C3)OC)C6(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S6)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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